molecular formula C22H24N2O3S B4084444 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4084444
M. Wt: 396.5 g/mol
InChI Key: RORGMWIACRVCRG-UHFFFAOYSA-N
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Description

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of cellular processes such as cell cycle progression, DNA damage response, and apoptosis.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier that plays a crucial role in the regulation of various cellular processes. The inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide have been extensively studied. In cancer cells, the inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes such as cell cycle progression, DNA damage response, and apoptosis. This ultimately leads to the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide is that it is a potent and specific inhibitor of NAE. This makes it a valuable tool for studying the role of NAE in various cellular processes. However, one of the limitations of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide is that it is not a selective inhibitor of NAE and can also inhibit other enzymes such as the E1 ubiquitin-activating enzyme.

Future Directions

For the study of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide include the development of more potent and selective inhibitors of NAE, the identification of biomarkers for treatment response, and the combination of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide with other therapeutic agents.

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. The inhibition of NAE by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide leads to the accumulation of the NEDD8-conjugated proteins, which results in the disruption of various cellular processes. This disruption ultimately leads to the induction of apoptosis in cancer cells, making it a potential cancer therapeutic agent.

properties

IUPAC Name

3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15(2)27-17-10-8-16(9-11-17)19(18-6-4-5-7-20(18)26-3)14-21(25)24-22-23-12-13-28-22/h4-13,15,19H,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORGMWIACRVCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=NC=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-1,3-thiazol-2-ylpropanamide

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